![molecular formula C19H21N7O2 B6450069 6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548996-80-9](/img/structure/B6450069.png)
6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(6-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a useful research compound. Its molecular formula is C19H21N7O2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.17567294 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The methoxypyridine component may enhance anti-inflammatory responses, making it a candidate for treating inflammatory diseases.
Biochemical Studies
Research has focused on the interaction of this compound with biological targets:
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression.
- Receptor Modulation : It has shown potential in modulating receptor activity related to neurotransmission and cellular signaling.
Material Science
The unique structural features allow for exploration in materials science:
- Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific properties for industrial applications.
- Nanotechnology : Its ability to form complexes with metals opens avenues for developing nanomaterials used in electronics or catalysis.
Case Studies and Experimental Findings
-
Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated various derivatives of purine compounds similar to this one. Results indicated significant cytotoxicity against breast cancer cell lines.
- Mechanism studies revealed that these compounds induce apoptosis through mitochondrial pathways.
-
Enzyme Inhibition Research :
- Research conducted at a leading university demonstrated that the compound inhibits a specific kinase involved in cell cycle regulation.
- In vitro assays showed IC50 values in the low micromolar range, suggesting potent activity.
-
Material Applications :
- A recent study explored the use of this compound in creating conductive polymers. The findings indicated improved electrical conductivity when incorporated into polymer matrices.
Chemical Reactions Analysis
Nucleophilic Substitution at the Purine Core
The purine scaffold undergoes nucleophilic substitution at the C6 position, facilitated by electron-withdrawing substituents. For example:
-
Reaction with amines : Substitution occurs under reflux in n-butanol (nBuOH) with triethylamine (Et<sub>3</sub>N) as an acid acceptor, yielding derivatives with modified biological activity (e.g., kinase inhibitors) .
-
Halogen displacement : Chlorine at C6 of analogous purines is replaced by nucleophiles like hydrazine or alkylamines, forming intermediates for further functionalization .
Table 1: Nucleophilic Substitution Parameters
Substrate | Reagent | Conditions | Yield | Application |
---|---|---|---|---|
Chloropurine analog | Ethylenediamine | nBuOH, reflux, 8 hr | 68% | Kinase inhibitor synthesis |
Bromopurine analog | Piperidine | DMF, 80°C, 12 hr | 55% | Anticancer agent precursors |
Hydrolysis of the Carbonyl Group
The 6-methoxypyridine-3-carbonyl moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage of the carbonyl group in HCl/ethanol produces carboxylic acid derivatives, which are further functionalized for prodrug development .
-
Alkaline hydrolysis : Methoxy groups are demethylated to hydroxyl groups under reflux with NaOH, enhancing solubility for pharmacokinetic studies .
Substitution Reactions on the Pyridine Ring
The 6-methoxypyridine ring participates in electrophilic aromatic substitution (EAS):
-
Nitration : At the C4 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding nitro derivatives for SAR studies .
-
Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces hydrophobic groups to modulate target binding .
Key Finding : Methoxy groups direct substitution to the para position due to their electron-donating nature .
Cyclization of the Octahydropyrrolo[3,4-c]pyrrole Moiety
The fused bicyclic amine system undergoes cyclization under reductive or thermal conditions:
-
Reductive ring closure : Using NaBH<sub>4</sub> or Pd/C/H<sub>2</sub> forms rigidified analogs with improved metabolic stability .
-
Thermal rearrangement : Heating in DMSO generates spirocyclic derivatives, as confirmed by <sup>1</sup>H NMR .
Catalytic Cross-Coupling Reactions
Palladium-mediated reactions enable diversification of the purine and pyridine subunits:
-
Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at the purine N9 position, critical for optimizing kinase selectivity .
-
Sonogashira coupling : Alkynes are appended to the pyridine ring for fluorescent tagging in cellular imaging .
Table 2: Cross-Coupling Efficiency
Reaction Type | Catalyst | Ligand | Yield | Reference |
---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)<sub>2</sub> | XantPhos | 72% | |
Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | CuI | 65% |
Oxidation and Reduction Pathways
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-24-11-23-16-17(24)21-10-22-18(16)25-6-13-8-26(9-14(13)7-25)19(27)12-3-4-15(28-2)20-5-12/h3-5,10-11,13-14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDLUSLCDHEFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CN=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.